molecular formula C22H20N2O3S B2456561 (Z)-3-(2,5-dimethoxyphenyl)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile CAS No. 476671-79-1

(Z)-3-(2,5-dimethoxyphenyl)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile

Cat. No. B2456561
CAS RN: 476671-79-1
M. Wt: 392.47
InChI Key: JKCKDHPWRBKKQP-BOPFTXTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-3-(2,5-dimethoxyphenyl)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is known for its unique structure and properties, which make it an attractive candidate for drug development.

Mechanism of Action

The mechanism of action of (Z)-3-(2,5-dimethoxyphenyl)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. These include anti-inflammatory, anti-oxidant, and anti-tumor effects. Additionally, this compound has been shown to have neuroprotective properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (Z)-3-(2,5-dimethoxyphenyl)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile in lab experiments is its unique structure and properties. This compound has shown promise in various scientific research applications, particularly in the field of cancer research. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the scientific research of (Z)-3-(2,5-dimethoxyphenyl)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile. One of the most promising areas of research is in the development of new anti-cancer drugs based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in other areas of medicine.

Synthesis Methods

The synthesis of (Z)-3-(2,5-dimethoxyphenyl)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile involves several steps, including the reaction of 2,5-dimethoxybenzaldehyde with ethyl cyanoacetate, followed by the reaction of the resulting product with 4-ethoxyphenyl isothiocyanate. The final step involves the reaction of the resulting intermediate with acrylonitrile to yield the desired product.

Scientific Research Applications

(Z)-3-(2,5-dimethoxyphenyl)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile has shown potential in various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells.

properties

IUPAC Name

(Z)-3-(2,5-dimethoxyphenyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3S/c1-4-27-18-7-5-15(6-8-18)20-14-28-22(24-20)17(13-23)11-16-12-19(25-2)9-10-21(16)26-3/h5-12,14H,4H2,1-3H3/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKCKDHPWRBKKQP-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=C(C=CC(=C3)OC)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=C(C=CC(=C3)OC)OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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